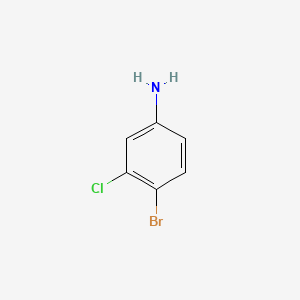

4-Bromo-3-chloroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYHPNUFNZJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175674 | |

| Record name | 4-Bromo-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21402-26-6 | |

| Record name | 4-Bromo-3-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21402-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTM4SW4OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-chloroaniline (CAS: 21402-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aniline (B41778) ring, offers multiple reactive sites for the construction of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 21402-26-6 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | White to light yellow or brown crystalline powder | [2] |

| Melting Point | 61 - 74 °C | [2][3] |

| Boiling Point (Predicted) | 276.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.722 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.84 ± 0.10 | [3] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. | [2][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr pellet or melt, would exhibit characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. A reference FTIR spectrum is available on SpectraBase.[1][6]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. The primary fragmentation would likely involve the loss of the amine group and halogen atoms. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1][7]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline.

Experimental Protocol: Bromination of 3-Chloroaniline

Materials:

-

3-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve m-chloroaniline in DMF in a round-bottom flask.

-

In a separate flask, prepare a solution of N-bromosuccinimide (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the m-chloroaniline solution at room temperature with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for approximately 3 hours at room temperature.

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic phase under reduced pressure to yield this compound as a solid.[3]

Applications in Drug Development and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of two different halogen atoms allows for selective functionalization through reactions such as Suzuki and Buchwald-Hartwig couplings, providing a scaffold for building molecular complexity.

Its derivatives have been explored for a range of biological activities, and it serves as a starting material for the synthesis of more complex drug candidates. The aniline moiety itself is a common feature in many bioactive molecules.

Safety and Toxicology

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H311: Toxic in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][4][8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its well-defined physicochemical properties and reactivity make it a key component in the toolbox of synthetic chemists. Proper handling and adherence to safety guidelines are paramount when working with this compound due to its potential toxicity. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and chemical development.

References

- 1. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 21402-26-6 [smolecule.com]

- 3. This compound | 21402-26-6 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-3-chloroaniline: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring a bromine atom at the 4-position and a chlorine atom at the 3-position of the aniline (B41778) ring, imparts distinct physical and chemical properties that are critical for its application in targeted synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2] The presence of both bromine and chlorine atoms on the benzene (B151609) ring significantly influences its physical properties, such as melting and boiling points, when compared to unsubstituted aniline.

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [3] |

| CAS Number | 21402-26-6 | [2] |

| Appearance | White to light yellow powder/crystals | [2] |

| Melting Point | 64-74 °C | [1][2][4] |

| Boiling Point | 276.3 ± 20.0 °C (Predicted) | [5] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | >100 °C | [5] |

| pKa | 2.84 ± 0.10 (Predicted) |

Solubility

This compound exhibits good solubility in various organic solvents.

| Solvent | Solubility | References |

| Methanol | Soluble | [1][2] |

| Ethanol | Soluble | |

| Acetone | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Water | Limited solubility | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The amino group activates the aromatic ring towards electrophilic substitution, while the halogens deactivate it and direct incoming electrophiles. The bromine at the para position and chlorine at the meta position to the amino group create a specific electronic environment that influences its reactivity in various chemical transformations.

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, making it a versatile handle for further functionalization.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline (B41212) using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[5]

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: [5]

-

Dissolve m-chloroaniline in N,N-dimethylformamide (DMF).

-

In a separate flask, dissolve an equimolar amount of N-bromosuccinimide (NBS) in DMF.

-

Slowly add the NBS solution dropwise to the m-chloroaniline solution at room temperature.

-

After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as recrystallization to yield this compound as a solid.

Characterization Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Workflow: NMR Analysis

Caption: General workflow for NMR analysis of this compound.

Experimental Details: While specific instrument parameters are often experiment-dependent, typical conditions for acquiring NMR spectra of similar compounds involve:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.[7]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz for ¹H NMR).

-

Data to Collect: ¹H NMR and ¹³C NMR spectra are standard for structural confirmation.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Details:

-

Technique: The IR spectrum can be obtained using a KBr pellet or by analyzing the neat compound on a diamond ATR accessory. A published spectrum was obtained from a melt using a capillary cell.[6]

-

Expected Absorptions:

-

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C-N stretching (around 1250-1350 cm⁻¹).

-

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

-

Aromatic C-H bending (out-of-plane, characteristic of the substitution pattern).

-

C-Cl and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Details:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[6]

-

Expected Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks around m/z 205, 207, and 209.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[8] May cause damage to organs through prolonged or repeated exposure.[8]

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate in the development of more complex molecules that may have biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. This guide provides a foundational understanding of its characteristics, synthesis, and analysis, which is essential for its effective and safe use in research and development. The provided experimental protocols offer a starting point for laboratory work, and the tabulated data serves as a quick reference for researchers. Further investigation into the biological activities of compounds derived from this compound may reveal its indirect impact on various signaling pathways.

References

- 1. This compound | 21402-26-6 [chemicalbook.com]

- 2. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. How To [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-3-chloroaniline, a key chemical intermediate. It covers its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and essential safety information.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group.[1] Its unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][3][4][5] |

| CAS Number | 21402-26-6[1][3][4][5] |

| Molecular Formula | C₆H₅BrClN[1][3][4][5] |

| Molecular Weight | 206.47 g/mol [1][3][4] |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)Br[1][3] |

| InChI Key | QLYHPNUFNZJXOQ-UHFFFAOYSA-N[1][3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow powder or crystalline material[1] |

| Melting Point | 66-74 °C[1] |

| Density | 1.722 ± 0.06 g/cm³[1] |

| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹³C NMR | Spectral data is available through sources like SpectraBase[3] |

| Mass Spectrometry (GC-MS) | Molecular ion peaks can be observed around m/z 205, 207, and 209, corresponding to the isotopic distribution of bromine and chlorine.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine and C-H, C-C vibrations of the aromatic ring are present. Data is available from sources like SpectraBase.[3][6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-chloroaniline (B41212).

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-chloroaniline

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-chloroaniline (1 equivalent) in DMF in a round-bottomed flask.

-

In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.0 equivalent) in DMF.

-

Slowly add the NBS solution to the 3-chloroaniline solution dropwise at room temperature while stirring.

-

Continue stirring the reaction mixture for approximately 3 hours at room temperature after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash it twice with brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the mixture to remove the drying agent.

-

Concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

The resulting product, this compound, is typically a brown solid.[7] Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various fields, particularly in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

-

Pharmaceutical Synthesis : It is a precursor for synthesizing bioactive molecules with potential anti-cancer and anti-inflammatory properties.[1] The presence of both bromo and chloro substituents allows for diverse chemical modifications, which is crucial for developing new therapeutic agents.

-

Agrochemicals : This compound is a building block for creating new herbicides and pesticides.[2][8]

-

Dye and Pigment Industry : It is used in the synthesis of azo dyes.[1][9]

-

Biochemical Research : this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] This property makes it a useful tool for studying drug metabolism and potential drug-drug interactions.[1]

Caption: Core applications of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed[3][10] |

| H311 | Toxic in contact with skin[10] |

| H315 | Causes skin irritation[10] |

| H319 | Causes serious eye irritation[10] |

| H332 | Harmful if inhaled[3][10] |

| H373 | May cause damage to organs through prolonged or repeated exposure[3][10] |

-

Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Do not eat, drink, or smoke when using this product.[10][11] Wash hands thoroughly after handling.[10][12]

-

If Swallowed : Rinse mouth and seek immediate medical attention.[10][11][12] Do NOT induce vomiting.[12]

-

If on Skin : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[11][12] Seek medical attention.[11]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

If in Eyes : Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents.[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

References

- 1. Buy this compound | 21402-26-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escientificsolutions.com [escientificsolutions.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 21402-26-6 [chemicalbook.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. fishersci.com [fishersci.com]

Solubility of 4-Bromo-3-chloroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-chloroaniline in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information, estimated solubility values based on structurally analogous compounds, and detailed experimental protocols for the accurate determination of its solubility. This information is critical for researchers and professionals involved in the synthesis, purification, formulation, and development of novel chemical entities.

Physicochemical Properties of this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅BrClN. Its structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group, dictates its physicochemical properties, including its solubility.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline material | [1] |

| Melting Point | 74 °C | [3] |

| Boiling Point | 276.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.84 ± 0.10 (Predicted) | [3] |

Solubility Profile

The solubility of this compound is governed by the interplay of its aromatic ring, the polar amino group, and the halogen substituents. The amino group can participate in hydrogen bonding, while the halogen atoms contribute to the molecule's polarity and van der Waals interactions.

Qualitative Solubility Summary

Based on available data, this compound exhibits the following general solubility characteristics:

-

Excellent Solubility: The compound is consistently reported to be soluble in methanol.[1][3]

-

Moderate Solubility: It shows solubility in other common organic solvents such as ethanol, acetone (B3395972), and dichloromethane.[1]

-

Low Water Solubility: As with many halogenated anilines, its solubility in water is expected to be limited. The progressive halogen substitution on the aniline (B41778) ring is known to decrease aqueous solubility.[1]

Estimated Quantitative Solubility

| Solvent | Chemical Formula | Predicted Solubility at 25°C ( g/100 mL) | Rationale for Estimation |

| Methanol | CH₃OH | > 10 | Consistently reported as "soluble" or "excellent solubility," suggesting high solubility.[1][3] |

| Ethanol | C₂H₅OH | 5 - 10 | Structurally similar anilines and di-halogenated benzenes show good solubility in ethanol.[4][5][6] |

| Acetone | C₃H₆O | 5 - 10 | Similar to ethanol, acetone is a polar aprotic solvent capable of dissolving halogenated aromatic compounds.[4][6] |

| Dichloromethane | CH₂Cl₂ | > 10 | Halogenated solvents are generally effective at dissolving halogenated aromatic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound (e.g., 60 °C) until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature using UV-Vis spectroscopy.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 2) to obtain a clear, filtered aliquot of the saturated solution.

-

Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for the experimental determination of solubility.

Solvent Selection Logic

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical pathway for selecting a suitable solvent based on desired solubility characteristics.

Caption: Logical workflow for solvent selection based on solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments and data from analogous compounds provide a strong indication of its solubility profile. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer robust and reliable methods for their determination. This foundational knowledge is essential for the effective utilization of this compound in research and development.

References

- 1. Buy this compound | 21402-26-6 [smolecule.com]

- 2. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 21402-26-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Physicochemical Properties of 4-Bromo-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Bromo-3-chloroaniline, a key intermediate in various synthetic applications. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in further chemical syntheses. The data, collated from various sources, are presented below.

| Property | Value | References |

| Melting Point | 59.0 °C - 74 °C | [1][2][3][4][5] |

| Boiling Point | 276.3 °C (at 760 mmHg) | [1][5] |

| Predicted: 276.3 ± 20.0 °C | [4] |

Note: The observed range in melting point may be attributed to variations in purity and the specific analytical method employed.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed methodologies for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[3]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[3][6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital melting point apparatus)[1][7] or Thiele tube setup[1][2]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (for sample pulverization)

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: The sample of this compound must be completely dry and finely powdered.[3][8]

-

Loading the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[8][9]

-

Apparatus Setup (Digital Apparatus):

-

The capillary tube is inserted into the heating block of the apparatus.[3]

-

A preliminary rapid heating can be performed to determine an approximate melting point.[1]

-

For an accurate measurement, the apparatus is set to heat rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[7][9]

-

-

Apparatus Setup (Thiele Tube):

-

The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[2]

-

The assembly is placed in a Thiele tube containing heating oil, with the rubber band positioned above the oil level.[1]

-

The side arm of the Thiele tube is heated gently, allowing convection currents to ensure uniform temperature distribution.[1][2]

-

-

Observation and Recording:

For sufficient quantities of a liquid, the boiling point is most accurately determined through distillation.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] During distillation, the temperature of the vapor in equilibrium with the boiling liquid is measured.[4]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Sample Addition: At least 5 mL of the liquid sample and a few boiling chips are placed in the distillation flask.[11]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature will stabilize as the vapor condenses in the condenser. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[11]

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa and Basicity of 4-Bromo-3-chloroaniline

This technical guide provides a comprehensive analysis of the acid-base properties of this compound, focusing on its pKa value and the underlying principles governing its basicity. This information is critical for professionals in drug development and chemical synthesis, where understanding the ionization state of a molecule is paramount for predicting its solubility, membrane permeability, and reactivity.

Introduction to this compound

This compound is a di-halogenated aromatic amine with the chemical formula C₆H₅BrClN.[1] Its structure, featuring a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the amino group, dictates its unique electronic and chemical properties.[2] The interplay of these substituents significantly influences the electron density on the amino nitrogen, thereby modulating its basicity.

Basicity and pKa Value

The basicity of an aniline (B41778) is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). In aniline, this lone pair is delocalized into the aromatic π-system, which already renders it a weaker base compared to aliphatic amines.[3] The introduction of electron-withdrawing substituents further diminishes this basicity.

The predicted pKa value for the conjugate acid of this compound is 2.84 ± 0.10 .[4] This low value indicates that it is a very weak base. The significant reduction in basicity compared to unsubstituted aniline (pKa of its conjugate acid is 4.63) is a direct consequence of the strong electron-withdrawing inductive effects (-I effect) of both the bromine and chlorine atoms.[4] These halogen substituents pull electron density away from the benzene (B151609) ring, which in turn withdraws electron density from the amino group. This makes the nitrogen's lone pair less available for protonation.[5][6]

The cumulative effect of two halogen substituents is evident when comparing this compound to its mono-halogenated counterparts, such as 4-bromoaniline (B143363) (pKa 3.86) and 4-chloroaniline (B138754) (pKa 3.98).[4][7][8] The presence of a second halogen further destabilizes the anilinium cation that forms upon protonation, shifting the equilibrium away from the protonated form and resulting in a lower pKa.

Quantitative Data on Basicity

The following table summarizes the pKa values of this compound and related compounds, illustrating the impact of halogen substitution on the basicity of the aniline scaffold.

| Compound | CAS Number | pKa of Conjugate Acid | Reference |

| Aniline | 62-53-3 | 4.63 | [4] |

| 4-Chloroaniline | 106-47-8 | 3.98 | [7] |

| 4-Bromoaniline | 106-40-1 | 3.86 | [4][8] |

| This compound | 21402-26-6 | 2.84 ± 0.10 (Predicted) | [4] |

| 3-Bromo-4-chloroaniline | 823-54-1 | 2.89 ± 0.10 (Predicted) | [4] |

Factors Influencing Basicity

The basicity of this compound is primarily governed by the electronic effects of its substituents. The following diagram illustrates the logical relationship between the molecular structure and its resulting low basicity.

Experimental Protocol: Spectrophotometric pKa Determination

One of the most common methods for determining the pKa of anilines is through UV-Vis spectrophotometric titration. This technique relies on the different absorption spectra of the protonated (anilinium ion) and deprotonated (free amine) forms of the compound.

Objective: To determine the pKa of this compound by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials:

-

This compound

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Calibrated pH meter

-

Series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 1 to 6)

-

Volumetric flasks and pipettes

-

Methanol (B129727) or other suitable co-solvent (due to the low aqueous solubility of the analyte)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Methodology:

-

Wavelength Selection:

-

Prepare two stock solutions of this compound at the same concentration in a suitable solvent mixture (e.g., 10% methanol in water).

-

Adjust the pH of one solution to a highly acidic value (e.g., pH 1 with HCl) to ensure complete protonation (BH⁺ form).

-

Adjust the pH of the second solution to a value well above the expected pKa (e.g., pH 6) to ensure it is predominantly in the neutral form (B).

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

-

Identify the wavelength (λ_max_) where the difference in absorbance between the two forms is maximal.

-

-

Preparation of Sample Solutions:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 1.5 to 4.5 in 0.25 pH unit increments).

-

Prepare a stock solution of this compound.

-

To a series of volumetric flasks, add an equal aliquot of the aniline stock solution.

-

Dilute each flask to the final volume using the different buffer solutions, creating a set of samples with constant analyte concentration but varying pH.

-

-

Data Acquisition:

-

Set the spectrophotometer to the predetermined λ_max_.

-

Measure the absorbance of each prepared sample solution, using the corresponding buffer solution as the blank.

-

Record the absorbance (A) for each corresponding pH value.

-

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

-

Where:

-

A is the absorbance of the sample at a given pH.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

A_BH⁺ is the absorbance of the fully protonated (acidic) form.

-

-

-

Alternatively, plot the measured absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the absorbance of the acidic and basic forms.

-

The workflow for this experimental protocol is visualized below.

References

- 1. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy this compound | 21402-26-6 [smolecule.com]

- 5. journaleras.com [journaleras.com]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. tsijournals.com [tsijournals.com]

- 8. echemi.com [echemi.com]

4-Bromo-3-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a di-halogenated aromatic amine that has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and a chlorine atom on a benzene (B151609) ring, provides multiple reactive sites for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for regioselective reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The presence of both a bromine and a chlorine atom offers differential reactivity, with the carbon-bromine bond being more susceptible to cleavage in common cross-coupling reactions, thus enabling sequential and controlled functionalization.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 21402-26-6 | [6][7][8] |

| Molecular Formula | C₆H₅BrClN | [6][7][8] |

| Molecular Weight | 206.47 g/mol | [6][7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | White to light yellow/brown powder or crystalline material | [6][9] |

| Melting Point | 59-74°C | [6][9] |

| Density | 1.722 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane | [6] |

| SMILES | C1=CC(=C(C=C1N)Cl)Br | [6][7] |

| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | [7][8] |

| InChIKey | QLYHPNUFNZJXOQ-UHFFFAOYSA-N | [6][7][8] |

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals typically observed in the aromatic region (δ 6.5-7.5 ppm) and a broad singlet for the amine protons. | [10] |

| ¹³C NMR | Characteristic signals for the six aromatic carbons, with chemical shifts influenced by the halogen and amine substituents. | [10] |

| IR Spectroscopy | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H aromatic stretching. | [7][11] |

| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine atoms are observed. | [7][12] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline (B41212). This reaction leverages the directing effects of the amine and chlorine substituents on the aromatic ring.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Bromination of 3-Chloroaniline

This protocol is adapted from established procedures for the bromination of anilines.[2]

Materials:

-

3-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottomed flask, dissolve 3-chloroaniline (1.0 eq.) in DMF.

-

In a separate beaker, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF.

-

Transfer the NBS solution to a dropping funnel.

-

While stirring the 3-chloroaniline solution at room temperature, add the NBS solution dropwise over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine (2 x volumes).

-

Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting this compound can be further purified by column chromatography or recrystallization if necessary. A typical yield for this reaction is in the range of 90-92%.[2]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl) is a key advantage, allowing for selective functionalization at the 4-position.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose | Reference(s) |

| Aryl Halide | This compound | Substrate | - |

| Boron Reagent | Arylboronic acid or ester | Coupling partner | [13][14] |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | [13][14] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes reaction | [13][15] |

| Base | K₂CO₃, K₃PO₄ | Activates boron reagent | [13][14] |

| Solvent | Toluene, Dioxane, DME | Reaction medium | [5][13] |

| Temperature | 80 - 110 °C | Provides activation energy | [13] |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[5][13]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, reacting an aryl halide with an amine.[16] This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.[16] Similar to the Suzuki coupling, the C-Br bond of this compound reacts preferentially, allowing for the introduction of a new amino substituent at the 4-position.[13]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Reaction Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions | Purpose | Reference(s) |

| Aryl Halide | This compound | Substrate | - |

| Amine | Primary or secondary amine | Coupling partner | [13][15] |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst | [13] |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes catalyst, promotes reaction | [13][16] |

| Base | NaOtBu, K₃PO₄ | Deprotonates amine | [13] |

| Solvent | Toluene, Dioxane | Reaction medium | [13] |

| Temperature | 80 - 110 °C | Provides activation energy | [13] |

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[13]

Materials:

-

This compound (1.0 mmol)

-

Amine coupling partner (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

-

Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)

-

Anhydrous, degassed Toluene (5 mL)

-

Glovebox or Schlenk line equipment

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, the palladium precatalyst, the phosphine ligand, and the base.

-

Add the amine coupling partner followed by anhydrous, degassed toluene.

-

Seal the reaction vessel and heat to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired N-aryl product.

Utility in Drug Discovery

The structural motif derived from this compound is present in numerous biologically active compounds. Its utility as a building block allows for the systematic exploration of chemical space around a core scaffold, which is a key strategy in drug discovery. For instance, quinoline (B57606) derivatives synthesized using halogenated anilines as precursors have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[5] These kinases are critical targets in oncology, and their inhibition can halt the proliferation of cancer cells.

Caption: Role of kinase inhibitors in blocking cancer cell signaling pathways.

Safety and Handling

This compound is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

-

H302: Harmful if swallowed.[7]

-

H332: Harmful if inhaled.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[7]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 21402-26-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 21402-26-6 [smolecule.com]

- 7. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. guidechem.com [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-3-chloroaniline: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of novel anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, and an exploration of its role in the creation of bioactive molecules. Spectroscopic data for this compound is also presented.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels are typically offered at 98% or higher, with quantities ranging from grams to kilograms to meet both research and bulk manufacturing needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity |

| Amerigo Scientific | Contact for details | High Purity |

| Smolecule | In Stock | >98% |

| Thermo Scientific Chemicals | 50 g | 96% |

| TCI America (via Fisher Scientific) | 5 g | >98.0% (GC) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 21402-26-6 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 64.0 to 68.0 °C |

| IUPAC Name | This compound |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-chloroaniline (B41212).

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-chloroaniline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-chloroaniline

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Prepare a solution of 3-chloroaniline in DMF.

-

In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF.

-

Slowly add the 3-chloroaniline solution dropwise to the NBS solution at room temperature with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer twice with a brine solution.

-

Separate the organic phase and dry it over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the organic phase to obtain the crude product.[1]

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimum amount of hot 70% ethanol.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 70% ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

References

structural formula of 4-Bromo-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is an important halogenated aromatic amine with the chemical formula C₆H₅BrClN.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the fourth position, a chlorine atom at the third position, and an amino group at the first position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and dye industries.[2][3] Its utility in biochemical research, for instance in studying enzyme interactions, further underscores its significance.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental protocols related to this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4][5] |

| CAS Number | 21402-26-6 | [1][2][4] |

| Molecular Formula | C₆H₅BrClN | [1][2][4][5] |

| Molecular Weight | 206.47 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystalline material | [2] |

| Melting Point | 59.0-74.0 °C | [2][5] |

| Density | 1.722 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane | [2] |

| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | [1][4] |

| InChIKey | QLYHPNUFNZJXOQ-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C1=CC(=C(C=C1N)Cl)Br | [4] |

Spectroscopic Data

The structural elucidation and characterization of this compound are typically achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C-H and C-C vibrations of the aromatic ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the bromination of 3-chloroaniline.

Experimental Protocol: Bromination of 3-Chloroaniline

This protocol describes the synthesis of this compound starting from m-chloroaniline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

m-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of m-chloroaniline (1 equivalent) in DMF in a round-bottom flask.

-

In a separate flask, dissolve NBS (1.0 equivalent) in DMF.

-

At room temperature, add the DMF solution of m-chloroaniline dropwise to the DMF solution of NBS with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for 3 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer twice with brine.

-

Separate the organic phase and dry it over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The resulting brown solid is this compound, which can be further purified if necessary. This method typically yields the product in the range of 90-92%.[3]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[2]

-

Dye and Pigment Industry: The compound is used in the production of azo dyes.[2]

-

Biochemical Research: It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, making it a useful tool for studying drug metabolism pathways and potential drug-drug interactions.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It may cause damage to organs through prolonged or repeated exposure.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[6] Work in a well-ventilated area or under a chemical fume hood.[6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6][7]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][8]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2]

Visualizations

Structural Formula

Caption: Structural formula of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. Buy this compound | 21402-26-6 [smolecule.com]

- 3. This compound | 21402-26-6 [chemicalbook.com]

- 4. This compound | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L03268.18 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. This compound | 21402-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Synthesis of 4-Bromo-3-chloroaniline from 3-chloroaniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-3-chloroaniline, a valuable building block in the development of pharmaceuticals and other bioactive molecules.[1] The described method is a regioselective bromination of 3-chloroaniline (B41212).

Introduction

This compound is an aromatic amine containing both bromine and chlorine substituents on the benzene (B151609) ring.[1] Its molecular formula is C₆H₅BrClN and it has a molecular weight of 206.47 g/mol .[2][3] This compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and dyes.[1][4] The presence of two distinct halogen atoms allows for differential reactivity in cross-coupling and other substitution reactions, making it a versatile precursor for complex molecular architectures. This protocol details a common and effective method for its preparation via the direct bromination of 3-chloroaniline.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 3-chloroaniline is treated with a brominating agent to introduce a bromine atom at the position para to the amino group.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on the bromination of m-chloroaniline using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[4]

Materials:

-

m-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of m-chloroaniline in DMF. In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in DMF.

-

Addition of Brominating Agent: At room temperature, add the DMF solution of m-chloroaniline dropwise to the DMF solution of NBS with continuous stirring.

-

Reaction: After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase twice with brine solution.

-

Separate the organic phase and dry it over anhydrous Na₂SO₄.

-

-

Isolation of Product:

-

Filter the mixture to remove the drying agent.

-

Concentrate the organic phase using a rotary evaporator to obtain the crude product. The product is reported to be a brown solid.[4]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Chloroaniline | [4] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 90-92% | [4] |

| Physical Appearance | Brown Solid | [4] |

Experimental Workflow